molecular formula C27H32N2O7 B11142418 Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11142418
M. Wt: 496.6 g/mol
InChI Key: GLZDXTUIKDOFNJ-UHFFFAOYSA-N
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Description

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the dihydropyridine ring through a Hantzsch reaction, followed by the introduction of the furan and nitrophenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, aminofurans, and other derivatives that retain the core dihydropyridine structure.

Scientific Research Applications

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a calcium channel blocker.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, inhibiting the influx of calcium ions, which can lead to various physiological effects, including vasodilation and reduced muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar mechanism of action.

    Felodipine: Another calcium channel blocker with a similar structure.

Uniqueness

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(3-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H32N2O7/c1-15(2)13-34-26(30)23-17(5)28-18(6)24(27(31)35-14-16(3)4)25(23)22-11-10-21(36-22)19-8-7-9-20(12-19)29(32)33/h7-12,15-16,25,28H,13-14H2,1-6H3

InChI Key

GLZDXTUIKDOFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

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